N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scale-up techniques, would apply to its industrial production .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a bromine atom and a methoxyphenylmethylsulfanyl group.
Properties
Molecular Formula |
C18H16BrN3O3S |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O3S/c1-25-13-5-2-11(3-6-13)9-26-10-16(23)21-22-17-14-8-12(19)4-7-15(14)20-18(17)24/h2-8,20,24H,9-10H2,1H3 |
InChI Key |
KINHKKINDBUFHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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